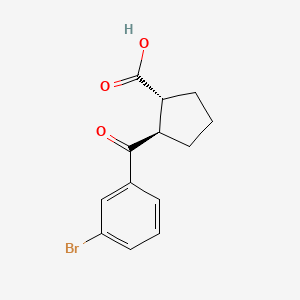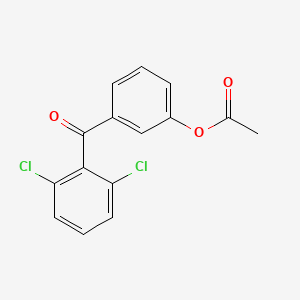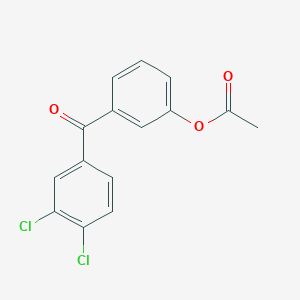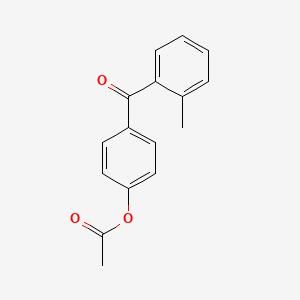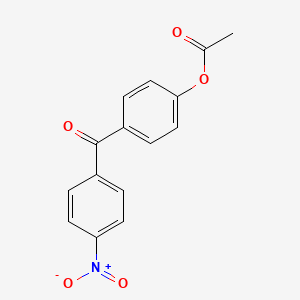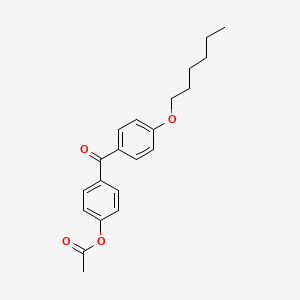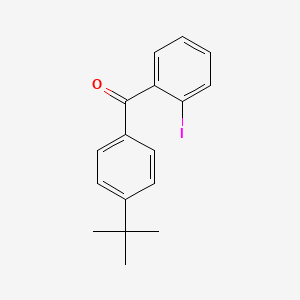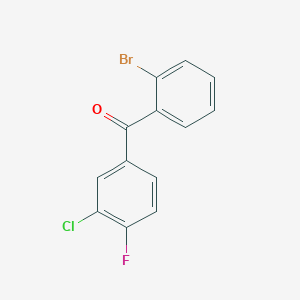![molecular formula C14H10ClNO3 B1346361 2-[(4-Chlorophenyl)carbamoyl]benzoic acid CAS No. 7142-94-1](/img/structure/B1346361.png)
2-[(4-Chlorophenyl)carbamoyl]benzoic acid
カタログ番号 B1346361
CAS番号:
7142-94-1
分子量: 275.68 g/mol
InChIキー: WJSPLHRLEZJTRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2-[(4-Chlorophenyl)carbamoyl]benzoic acid is an organic compound that forms complexes with europium and terbium, exhibiting photoluminescence properties . It is also known as Clorsulon, a broad-spectrum anthelmintic drug used in veterinary medicine to treat liver fluke infections in ruminants.
Synthesis Analysis
The synthesis of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid-like compounds has been reported in the literature. For instance, 2-[(2-substitutedphenyl)carbamoyl]benzoic acids were synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline .Molecular Structure Analysis
The molecular formula of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid is C14H9ClNO3 . Its molecular weight is 275.68 g/mol.Physical And Chemical Properties Analysis
2-[(4-Chlorophenyl)carbamoyl]benzoic acid is a crystalline, colorless solid . It is soluble in water, with solubility at 25°C and 100°C being 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .科学的研究の応用
Synthesis and Characterization of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids
- Summary of Application: This research focused on the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds were characterized by spectral analysis .
- Methods of Application: The compounds were synthesized by mixing phthalic anhydride and ortho substituted aniline . The synthesized compounds were then characterized using density functional theory at the B3LYP levels .
- Results or Outcomes: The study found that the carbonyl group can interact with basic groups like –OH/NH2 to form a complex and influence the properties of such compounds . The theoretical FT-IR spectra and GIAO/SCF 1H NMR calculations of the title molecules were carried out and compared with the experimental data .
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
- Summary of Application: This research investigated the spectroscopic and crystallographic characterization of 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid .
- Methods of Application: The compound was prepared from the 1:1 reaction of 4-chloro aniline and glutaric anhydride, and was characterized by IR, 1 H and 13 C { 1 H} NMR, and UV spectroscopy .
- Results or Outcomes: The most striking feature of the molecular packing is the formation of supramolecular tapes mediated by carboxylic acid-O–H⋯O (carbonyl) and amide-N–H⋯O (amide) hydrogen bonding .
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
- Summary of Application: This research focused on the synthesis and spectroscopic characterization of the glutaric acid-amide derivative, 2,4-Cl 2 C 6 H 3 N (H)C (=O) (CH 2) 3 C (=O)OH .
- Methods of Application: The compound was prepared from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene . Spectroscopic characterization was performed by IR, 1 H and 13 C { 1 H} NMR, UV, and MS spectroscopy .
- Results or Outcomes: The X-ray crystal structure determination of the compound shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond . The most prominent feature of the molecular packing is the formation of supramolecular tapes assembled through carboxylic acid-O–H … O (carbonyl) and amide-N–H … O (amide) hydrogen bonding .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: This research reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The study used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes: Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Hybrid Glutaric Acid-Amides
- Summary of Application: This research focused on the synthesis and spectroscopic characterization of the glutaric acid-amide derivative, 2,4-Cl 2 C 6 H 3 N (H)C (=O) (CH 2) 3 C (=O)OH .
- Methods of Application: The compound was prepared in 85% yield as colorless crystals from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene . Spectroscopic characterization was performed by IR, 1 H and 13 C { 1 H} NMR, UV, and MS spectroscopy .
- Results or Outcomes: The X-ray crystal structure determination of the compound shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond . The most prominent feature of the molecular packing is the formation of supramolecular tapes assembled through carboxylic acid-O–H … O (carbonyl) and amide-N–H … O (amide) hydrogen bonding .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: This research reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The study used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes: Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPLHRLEZJTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285520 | |
| Record name | 2-[(4-chlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)carbamoyl]benzoic acid | |
CAS RN |
7142-94-1 | |
| Record name | Phthalanilic acid, 4'-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-chlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLOROPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




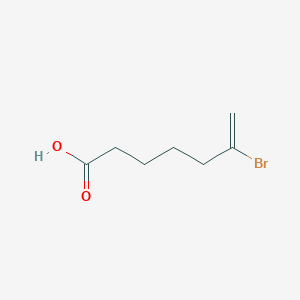
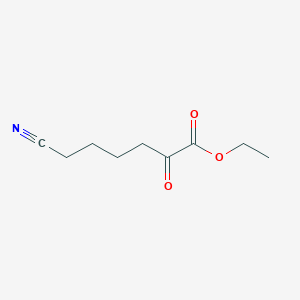
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
